Sulfoacetic vs. 3-Sulfopropionic Acid: Carboxyl Acidity
Sulfoacetic acid (the protonated form of sulfonatoacetate) exhibits a second dissociation constant (Ka₂) of (8.6 ± 0.3) × 10⁻⁵, corresponding to a pKa₂ of 4.07, compared to (3.0 ± 0.1) × 10⁻⁵ (pKa₂ = 4.52) for the homologous 3-sulfopropionic acid [1]. The Ka₂ ratio (sulfoacetic / 3-sulfopropionic) is 2.87, indicating that the carboxyl group in sulfoacetic acid is nearly three times more acidic than in the propionic homolog. This enhanced acidity arises from the closer proximity of the electron-withdrawing sulfonate group to the carboxylic acid moiety.
| Evidence Dimension | Ka₂ (second acid dissociation constant, reflecting carboxyl group acidity) |
|---|---|
| Target Compound Data | (8.6 ± 0.3) × 10⁻⁵ (pKa₂ = 4.07) |
| Comparator Or Baseline | 3-Sulfopropionic acid: (3.0 ± 0.1) × 10⁻⁵ (pKa₂ = 4.52) |
| Quantified Difference | Ka₂ ratio = 2.87 (sulfoacetic acid is 2.87-fold more acidic at the carboxyl site) |
| Conditions | Potentiometric titration at 25°C, ionic strength not specified; validated by conductivity measurements |
Why This Matters
A 2.87-fold difference in Ka₂ shifts the buffering range and metal-ligand speciation in aqueous solution by several tenths of a pH unit, directly affecting formulation pH control and metal-ion chelation selectivity.
- [1] Banks, C. V., & Zimmerman, J. (1966). The Ka₂ Values of Sulfoacetic and 3-Sulfopropionic Acids. Journal of Chemical & Engineering Data, 11(4), 521-523. View Source
